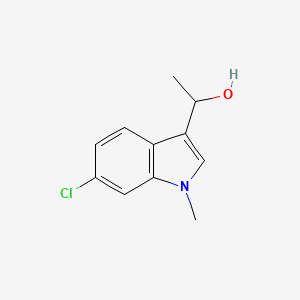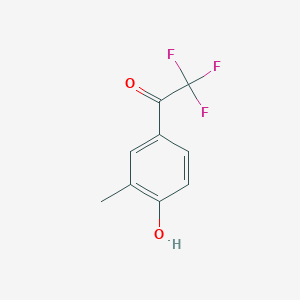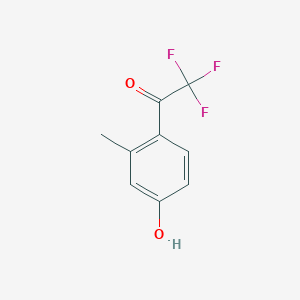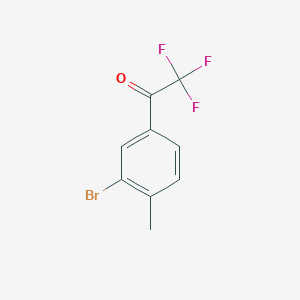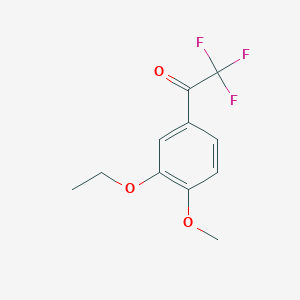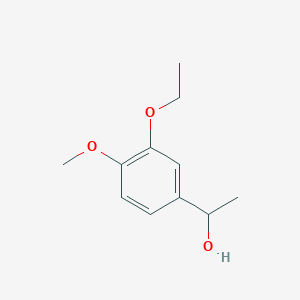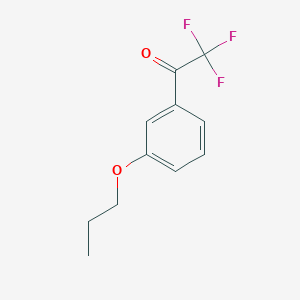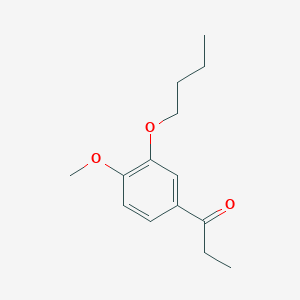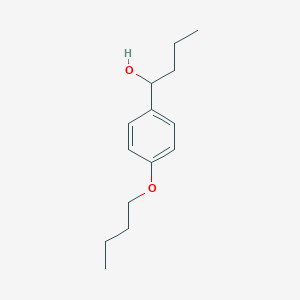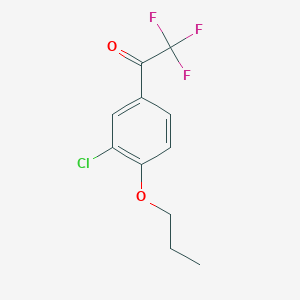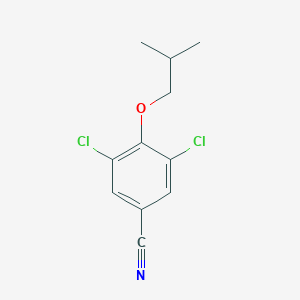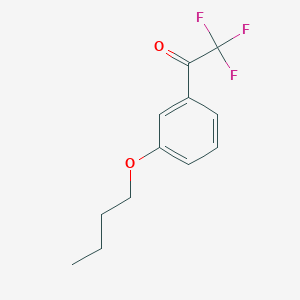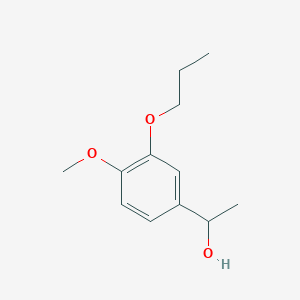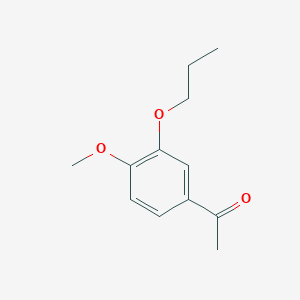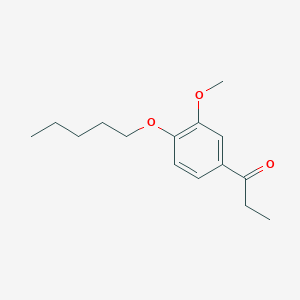
3'-Methoxy-4'-n-pentoxypropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Methoxy-4’-n-pentoxypropiophenone: is an organic compound characterized by its methoxy and pentoxy substituents on the phenyl ring, and a propiophenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-n-pentoxypropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and n-pentyl bromide.
Formation of Grignard Reagent: The n-pentyl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent, n-pentylmagnesium bromide.
Nucleophilic Addition: The Grignard reagent is then added to 3-methoxybenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
In an industrial setting, the production of 3’-Methoxy-4’-n-pentoxypropiophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of recyclable solvents and catalysts is also emphasized to make the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
3’-Methoxy-4’-n-pentoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and pentoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
3’-Methoxy-4’-n-pentoxypropiophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 3’-Methoxy-4’-n-pentoxypropiophenone exerts its effects depends on its interaction with various molecular targets. For instance, in pharmaceutical applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
相似化合物的比较
Similar Compounds
3’-Methoxypropiophenone: Lacks the n-pentoxy group, making it less hydrophobic.
4’-Methoxypropiophenone: Similar structure but with the methoxy group in a different position.
4’-n-Pentoxypropiophenone: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness
3’-Methoxy-4’-n-pentoxypropiophenone is unique due to the presence of both methoxy and pentoxy groups, which can influence its chemical reactivity and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
This detailed overview provides a comprehensive understanding of 3’-Methoxy-4’-n-pentoxypropiophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-(3-methoxy-4-pentoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-4-6-7-10-18-14-9-8-12(13(16)5-2)11-15(14)17-3/h8-9,11H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCJUBUZRCWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
